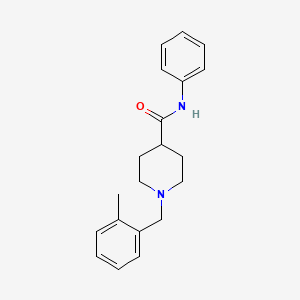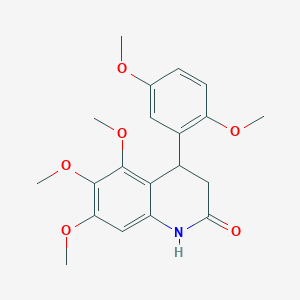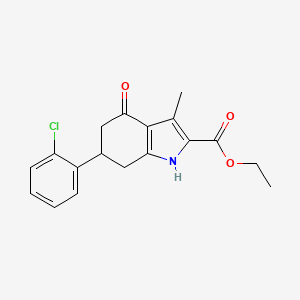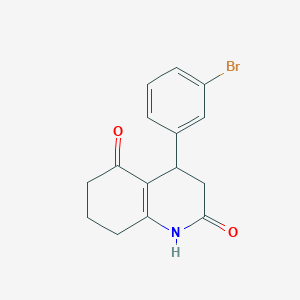![molecular formula C19H21NO B4435676 2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4435676.png)
2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as 4-Me-TQ and has been synthesized using various methods.
Scientific Research Applications
2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline. One of the directions is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential applications in the treatment of other diseases such as cancer and diabetes. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate in vivo administration.
Conclusion
In conclusion, 2-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications. This compound has anti-inflammatory, antioxidant, and neuroprotective properties, and has been found to have potential applications in the treatment of various diseases. While there are still many unknowns about its mechanism of action, future research could uncover more about this compound and its potential therapeutic benefits.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-6-8-16(9-7-15)10-11-19(21)20-13-12-17-4-2-3-5-18(17)14-20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXCGHKQYDGHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435609.png)
![N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4435619.png)

![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4435656.png)
![1-ethyl-4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4435658.png)
![N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435661.png)

![10-oxo-N-(3-pyridinylmethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4435675.png)
![1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone](/img/structure/B4435684.png)
![8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4435691.png)

![1-benzyl-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4435706.png)
![9-(3-ethoxy-4-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435715.png)